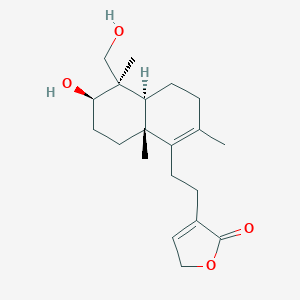

Deoxyandrographolide

概要

説明

準備方法

合成経路と反応条件: デオキシアンドログラフォリドは、アンドログラフォリドから様々な化学反応によって合成することができます。 一般的な方法の1つは、無水酢酸と塩化亜鉛を使用してアンドログラフォリドをアセチル化し、3,14,19-O-トリアセチルアンドログラフォリドを生成し、その後脱アセチル化してデオキシアンドログラフォリドを得る方法です .

工業生産方法: デオキシアンドログラフォリドの工業生産は、通常、アンドログラフィス・パニキュラータの葉と茎から抽出することによって行われます。 植物材料は溶媒抽出され、その後クロマトグラフィー精製によりデオキシアンドログラフォリドが単離されます .

化学反応の分析

Chemical Reactions and Modifications

Deoxyandrographolide can undergo several chemical reactions to modify its structure and properties:

- Acetylation Reactions : 14-deoxy-12-hydroxyandrographolide reacts with acetic anhydride to yield different acetylated products depending on the reaction conditions. For example, reacting 14-deoxy-12-hydroxyandrographolide with acetic anhydride can produce 3,12,19-Ac-14-deoxyandrographolide .

- Silylation Reactions : Reacting 14-deoxy-12-hydroxyandrographolide with tert-butyldimethylsilyl chloride (TBDMSCl) or tert-butyldiphenylsilyl chloride (TBDPSCl) in pyridine gives 19-TBS-14-deoxy-12-hydroxyandrographolide and 19-TBDPS-14-deoxy-12-hydroxyandrographolide, respectively .

Inhibition of Viral Protease

This compound, along with Andrographolide, can inhibit the Foot and Mouth Disease Virus (FMDV) by targeting the viral protease 3Cpro .

- In vitro analysis shows that this compound (DAG) inhibits FMDV serotype A by interacting with the 3Cpro, hindering its protease and interferon antagonist activities .

- Molecular docking studies confirm that this compound interacts with the active site of FMDV 3Cpro .

- This compound preferably reacts to Histidine-46 (His46) with the bicyclic diterpene and forms an additional Hydrogen bond with Cysteine-163 (Cys163) of the 3Cpro .

The IC50 values of DAG and Andrographolide (AGL) were 25.58 ± 1.41 and 67.43 ± 0.81 µM, respectively .

Biological Activities

This compound exhibits diverse biological activities :

- Anti-inflammatory and Immunomodulatory Effects: It has shown immunomodulatory and antiatherosclerotic effects .

- Antimicrobial Properties: this compound has demonstrated antimicrobial properties .

- Anticancer Activity: It possesses anticancer properties and is active against melanoma cancer cell lines .

- Calcium Channel Blocking: It acts as a calcium channel blocker and uterine smooth muscle relaxant .

- Hepatoprotective Effects: Research indicates that 14-Deoxyandrographolide desensitizes hepatocytes to tumor necrosis factor-α (TNF-α)-mediated apoptosis .

科学的研究の応用

Antiviral Activity

Deoxyandrographolide has demonstrated antiviral properties against several viruses. In vitro studies have shown that it inhibits viral replication, making it a candidate for further research in antiviral drug development .

Antifungal Properties

Research indicates that this compound possesses antifungal activity, with minimum inhibitory concentrations (MIC) showing effectiveness against various fungal strains. This opens avenues for its use in treating fungal infections .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating pro-inflammatory cytokines and signaling pathways. This suggests potential applications in inflammatory diseases, highlighting its role in reducing inflammation and associated symptoms .

Table: Summary of Research Findings on this compound

作用機序

デオキシアンドログラフォリドは、様々な分子標的と経路を通じて効果を発揮します。

類似化合物との比較

デオキシアンドログラフォリドは、アンドログラフィス・パニキュラータに由来する他のジテルペノイド化合物と比較されます。

アンドログラフォリド: 抗炎症と抗がん特性で知られています。

ネオアンドログラフォリド: 抗炎症と抗肝毒性作用を示します。

14-デオキシ-11,12-ジデヒドロアンドログラフォリド: 免疫刺激と抗アテローム性動脈硬化特性で知られています.

独自性: デオキシアンドログラフォリドは、その特定の分子標的と経路により、多様な生物活性を示すため、ユニークです。 HDAC1などの重要なタンパク質を調節する能力は、治療応用のための有望な候補となっています .

生物活性

Deoxyandrographolide (DAG), a bioactive compound derived from Andrographis paniculata, has garnered attention for its diverse biological activities, particularly in antiviral, anti-aging, and hepatoprotective contexts. This article synthesizes current research findings, case studies, and experimental data to elucidate the biological activity of DAG.

Overview of this compound

DAG is structurally related to andrographolide, another compound from Andrographis paniculata, known for its therapeutic potential. DAG exhibits a variety of pharmacological effects, including antiviral, anti-inflammatory, and anti-senescence properties.

Recent studies have demonstrated that DAG effectively inhibits the replication of the foot-and-mouth disease virus (FMDV) by targeting the viral protease 3C pro. The compound has shown significant inhibitory effects with an IC50 value of 25.58 ± 1.41 µM , indicating its potency against viral activities. Additionally, DAG was found to interfere with the interferon antagonist activity of FMDV 3C pro by enhancing the expression of interferon-stimulating genes (ISGs) .

Experimental Findings

The antiviral efficacy of DAG was evaluated using BHK-21 cells in vitro. The results indicated that both DAG and andrographolide inhibited FMDV with EC50 values of 36.47 ± 0.07 µM for DAG and 52.18 ± 0.01 µM for andrographolide .

| Compound | IC50 (µM) | EC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | 25.58 ± 1.41 | 36.47 ± 0.07 | 9.22 |

| Andrographolide | 67.43 ± 0.81 | 52.18 ± 0.01 | 2.23 |

Mechanism and Targets

DAG has been identified as a potential agent against vascular senescence (VS). Research indicates that it targets histone deacetylase 1 (HDAC1), which plays a crucial role in chromatin remodeling and gene expression regulation associated with aging . The compound enhances HDAC1 protein levels while inhibiting its degradation, thus promoting chromosomal stability.

Key Biomarkers

In vitro studies revealed that DAG significantly reduces aging biomarkers such as p16, p21, and γH2A.X, which are associated with cellular aging processes .

| Biomarker | Effect of DAG |

|---|---|

| p16 | Decreased |

| p21 | Decreased |

| γH2A.X | Decreased |

DAG has shown hepatoprotective effects by desensitizing hepatocytes to tumor necrosis factor-alpha (TNF-α)-induced apoptosis. This is achieved through modulation of signaling pathways that regulate cell death mechanisms . Specifically, DAG enhances microsomal Ca-ATPase activity and induces nitric oxide/cGMP pathways, leading to reduced apoptosis in liver cells.

Experimental Evidence

In studies involving hepatocyte models, pretreatment with DAG resulted in decreased formation of death-inducing signaling complexes and reduced TNF-α signaling, suggesting its potential use in liver dysfunction therapies .

特性

IUPAC Name |

4-[2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h9,16-17,21-22H,4-8,10-12H2,1-3H3/t16-,17+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXSYTVXDSOSIE-HNJRGHQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2(CCC(C(C2CC1)(C)CO)O)C)CCC3=CCOC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@]2(CC[C@H]([C@@]([C@H]2CC1)(C)CO)O)C)CCC3=CCOC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616868 | |

| Record name | 3-{2-[(4aS,5R,6R,8aR)-6-Hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl}furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79233-15-1 | |

| Record name | 3-{2-[(4aS,5R,6R,8aR)-6-Hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl}furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。